Cas no 2172045-10-0 (4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid)

4-4-({(9H-Fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid is a specialized Fmoc-protected amino acid derivative featuring an alkyne-functionalized side chain. This compound is primarily utilized in peptide synthesis and bioconjugation applications, where its terminal alkyne group enables efficient click chemistry reactions, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC). The Fmoc group provides orthogonal protection for the amine functionality, ensuring compatibility with standard solid-phase peptide synthesis (SPPS) protocols. Its structural design allows for selective modification of peptides or biomolecules, making it valuable in the development of labeled probes, drug conjugates, and biomaterials. The compound’s stability and reactivity profile make it a useful intermediate in chemical biology and pharmaceutical research.
4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid structure
2172045-10-0 structure
Product name:4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid
CAS No:2172045-10-0
MF:C24H24N2O5
MW:420.457766532898
CID:6330233
PubChem ID:165778570

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid Chemical and Physical Properties

Names and Identifiers

    • 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid
    • 4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
    • EN300-1550459
    • 2172045-10-0
    • Inchi: 1S/C24H24N2O5/c1-16(12-13-22(27)25-14-6-11-23(28)29)26-24(30)31-15-21-19-9-4-2-7-17(19)18-8-3-5-10-20(18)21/h2-5,7-10,16,21H,12-15H2,1H3,(H,25,27)(H,26,30)(H,28,29)
    • InChI Key: MXSQCOFAUUHIJY-UHFFFAOYSA-N
    • SMILES: O(C(NC(C)CCC(NCC#CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2C=CC=CC1=2

Computed Properties

  • Exact Mass: 420.16852187g/mol
  • Monoisotopic Mass: 420.16852187g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 31
  • Rotatable Bond Count: 8
  • Complexity: 702
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 105Ų
  • XLogP3: 3.1

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1550459-1.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
1g
$3368.0 2023-06-05
Enamine
EN300-1550459-0.1g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
0.1g
$2963.0 2023-06-05
Enamine
EN300-1550459-5.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
5g
$9769.0 2023-06-05
Enamine
EN300-1550459-10.0g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
10g
$14487.0 2023-06-05
Enamine
EN300-1550459-1000mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
1000mg
$3368.0 2023-09-25
Enamine
EN300-1550459-50mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
50mg
$2829.0 2023-09-25
Enamine
EN300-1550459-2500mg
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
2500mg
$6602.0 2023-09-25
Enamine
EN300-1550459-0.25g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
0.25g
$3099.0 2023-06-05
Enamine
EN300-1550459-0.05g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
0.05g
$2829.0 2023-06-05
Enamine
EN300-1550459-2.5g
4-[4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanamido]but-2-ynoic acid
2172045-10-0
2.5g
$6602.0 2023-06-05

4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid Related Literature

Additional information on 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid

Recent Advances in the Study of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid (CAS: 2172045-10-0)

The compound 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid (CAS: 2172045-10-0) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique structural features, including a fluorenylmethoxycarbonyl (Fmoc) protecting group and a but-2-ynoic acid moiety, has shown promising potential in various applications, ranging from peptide synthesis to drug development. Recent studies have focused on elucidating its synthetic pathways, biological activities, and potential therapeutic uses.

One of the key areas of research involving this compound is its role in solid-phase peptide synthesis (SPPS). The Fmoc group is widely used as a protecting group for amino acids during SPPS, and the incorporation of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid has been explored to enhance the efficiency and selectivity of peptide coupling reactions. Recent publications have demonstrated that this compound can facilitate the synthesis of complex peptides with improved yields and reduced side reactions, making it a valuable tool for researchers in the field.

In addition to its applications in peptide synthesis, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid has also been investigated for its potential biological activities. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes involved in inflammatory pathways. For instance, a 2023 study published in the *Journal of Medicinal Chemistry* reported that derivatives of this compound showed significant activity against cyclooxygenase-2 (COX-2), a key enzyme in the prostaglandin synthesis pathway. These findings open new avenues for the development of anti-inflammatory agents based on this chemical scaffold.

Another notable advancement is the exploration of this compound in the field of targeted drug delivery. Researchers have utilized its alkyne functionality for click chemistry-based conjugation with biomolecules, enabling the development of targeted therapeutic agents. A recent study highlighted the use of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid as a linker in antibody-drug conjugates (ADCs), where it demonstrated excellent stability and controlled release properties. This application underscores its potential in precision medicine and oncology.

Despite these promising developments, challenges remain in the large-scale synthesis and optimization of 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid for clinical applications. Current research efforts are focused on improving the scalability of its synthesis and reducing production costs. Additionally, further preclinical studies are needed to fully evaluate its pharmacokinetic and toxicological profiles. Collaborative efforts between academic institutions and pharmaceutical companies are expected to accelerate the translation of these findings into practical applications.

In conclusion, 4-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobut-2-ynoic acid (CAS: 2172045-10-0) represents a versatile and promising compound in chemical biology and pharmaceutical research. Its applications in peptide synthesis, enzyme inhibition, and targeted drug delivery highlight its broad utility. As research continues to uncover its potential, this compound is poised to play a significant role in the development of novel therapeutic strategies and advanced biomaterials.

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